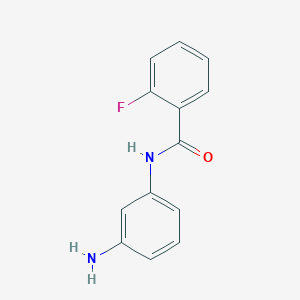

N-(3-Aminophenyl)-2-fluorobenzamide

描述

Structure

3D Structure

属性

IUPAC Name |

N-(3-aminophenyl)-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O/c14-12-7-2-1-6-11(12)13(17)16-10-5-3-4-9(15)8-10/h1-8H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWDYIZMANGFJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 3 Aminophenyl 2 Fluorobenzamide

Established Synthetic Pathways for N-(3-Aminophenyl)-2-fluorobenzamide Core Structure

The fundamental approach to constructing the this compound core involves the formation of a stable amide bond between its two key building blocks: a substituted aniline (B41778) and a benzoic acid derivative.

Amide Bond Formation Strategies

The most common and direct method for synthesizing this compound is through the acylation of m-phenylenediamine (B132917) with 2-fluorobenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is typically performed in a suitable solvent such as dichloromethane. An organic base like triethylamine (B128534) is often added to neutralize the hydrochloric acid byproduct generated during the reaction.

A general representation of this Schotten-Baumann reaction is the condensation of an amine with an acyl chloride. mdpi.com This method is widely applicable for the synthesis of various N-substituted benzamides. researchgate.netnih.gov For instance, the synthesis of the closely related compound, N-(2,3-difluorophenyl)-2-fluorobenzamide, was achieved with a high yield of 88% through the condensation of 2-fluorobenzoyl chloride with 2,3-difluoroaniline. mdpi.com This suggests that a similar high-yield synthesis is feasible for this compound.

Alternative strategies for amide bond formation exist, such as using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction between a carboxylic acid and an amine. masterorganicchemistry.com While effective, these methods can sometimes require more complex purification procedures to remove the coupling agent byproducts. masterorganicchemistry.com Another approach involves the reaction of an amine with an acid anhydride. libretexts.org In some cases, direct thermal amidation between a carboxylic acid and an amine at high temperatures can be employed, though this method is often harsh and can lead to side products. masterorganicchemistry.com

A study on the fragmentation of protonated N-(3-aminophenyl)benzamide and its derivatives has been conducted, providing valuable mass spectrometry data for characterization. nih.govresearchgate.net

Introduction of Fluorine and Aminophenyl Moieties

The synthesis of fluorinated benzoyl chlorides often begins with the corresponding fluorinated benzoic acid. The introduction of fluorine onto an aromatic ring can be a challenging process, often requiring specialized reagents and conditions. google.com However, 2-fluorobenzoic acid is a commercially available starting material, simplifying this aspect of the synthesis.

The aminophenyl moiety is sourced from m-phenylenediamine, which provides the crucial amino group for the subsequent derivatization strategies discussed in the following sections. The presence of this primary amine on the phenyl ring is a key feature that allows for extensive chemical modifications.

Synthesis of this compound Analogs and Derivatives

The core structure of this compound offers two primary sites for chemical modification: the aminophenyl moiety and the fluorobenzamide scaffold. These modifications allow for the generation of a diverse library of compounds with potentially varied chemical and physical properties.

Diversification Strategies on the Aminophenyl Moiety

The primary amino group on the aminophenyl ring is a versatile handle for a wide range of chemical transformations. One common strategy is the acylation of this amino group to form a secondary amide. This can be achieved by reacting this compound with various acyl chlorides or anhydrides.

Another approach involves the alkylation of the amino group. For example, reductive amination with aldehydes or ketones can introduce a variety of alkyl substituents. The synthesis of N-substituted aminobenzamide derivatives has been explored, demonstrating the feasibility of such modifications. dovepress.com

Furthermore, the amino group can be used as a nucleophile in reactions with other electrophiles, such as sulfonyl chlorides to form sulfonamides, or isocyanates to form ureas. The derivatization of amino acids often employs reagents that target the amino group, and similar strategies could be applied here. actascientific.comresearchgate.net The use of N-(4-aminophenyl)piperidine as a derivatization tag for organic acids highlights the reactivity of the aminophenyl group. nih.gov

A study on the synthesis of N-substituted benzamide (B126) derivatives as potential antitumor agents provides a variety of synthetic schemes for modifying the aminophenyl portion of related molecules. researchgate.netnih.gov These strategies could be directly adapted to this compound.

| Starting Material | Reagent | Product Type | Reference |

| This compound | Acyl Chloride | N-(3-(acylamino)phenyl)-2-fluorobenzamide | dovepress.com |

| This compound | Aldehyde/Ketone, Reducing Agent | N-(3-(alkylamino)phenyl)-2-fluorobenzamide | dovepress.com |

| This compound | Sulfonyl Chloride | N-(3-(sulfonamido)phenyl)-2-fluorobenzamide | dovepress.com |

| This compound | Isocyanate | N-(3-(3-alkylureido)phenyl)-2-fluorobenzamide | nih.gov |

Modifications on the Fluorobenzamide Scaffold

The fluorobenzamide portion of the molecule can also be modified to generate a range of analogs. One approach is to vary the position and number of fluorine substituents on the benzoyl ring. Starting with different fluorinated benzoic acids would lead to a series of isomeric and polyfluorinated analogs.

Additionally, other substituents can be introduced onto the benzoyl ring. For example, starting with a nitro-substituted fluorobenzoic acid and subsequently reducing the nitro group to an amine would introduce another reactive site on the molecule. The synthesis of N-aryl benzamides from nitroarenes and acyl chlorides has been reported, showcasing a potential route. rsc.orgnih.gov

The synthesis of various N-aryl-5-aryl-2-furoamides and N-(5-aryl)-2-furoyl-N′-aryloxyacetylhydrazines demonstrates the possibility of replacing the phenyl ring of the benzamide with other aromatic or heteroaromatic systems. jlu.edu.cn

| Starting Material | Modification Strategy | Product Type | Reference |

| m-Phenylenediamine | Reaction with substituted 2-fluorobenzoyl chlorides | N-(3-aminophenyl)-2-fluoro(substituted)benzamide | acs.org |

| Substituted m-phenylenediamine | Reaction with 2-fluorobenzoyl chloride | N-(substituted-3-aminophenyl)-2-fluorobenzamide | acs.org |

| m-Phenylenediamine | Reaction with other acyl chlorides | N-(3-aminophenyl)-(substituted)benzamide | nanobioletters.com |

Advanced Synthetic Techniques and Yield Optimization (e.g., microwave-assisted methodologies)

The use of microwave-assisted organic synthesis can rapidly generate analogs of various heterocyclic compounds. nih.gov For instance, the synthesis of bis-amides has been achieved using microwave irradiation in a solvent-free approach. derpharmachemica.com This "green chemistry" method can significantly reduce reaction times and simplify purification. derpharmachemica.com

Microwave-assisted synthesis has also been successfully applied to the synthesis of various nitrogen-containing heterocyclic compounds, demonstrating its utility in reactions involving amines and amides. nih.gov A microwave-assisted catalytic method for the direct synthesis of amides from amines and carboxylic acids has been developed, offering a solvent-free and efficient alternative to traditional methods. nih.gov This technique could be optimized for the synthesis of this compound and its derivatives, potentially leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov

| Technique | Advantages | Application | Reference |

| Microwave-assisted synthesis | Reduced reaction times, increased yields, "green chemistry" | Amide bond formation, synthesis of analogs | nih.govderpharmachemica.com |

| Flow chemistry | Precise control over reaction parameters, scalability, improved safety | Amide bond formation | nih.gov |

| Catalytic methods | Increased reaction rates, milder conditions | Amide synthesis from carboxylic acids and amines | nih.gov |

Structure Activity Relationship Sar Studies of N 3 Aminophenyl 2 Fluorobenzamide Derivatives

Elucidation of Key Pharmacophoric Features and Critical Structural Elements

Pharmacophore modeling for aminophenyl benzamide (B126) derivatives has revealed a consensus of features essential for their biological activity, particularly as Histone Deacetylase (HDAC) inhibitors. nih.gov A robust five-point pharmacophore model has been developed, which consists of two aromatic rings (R), two hydrogen bond donors (D), and one hydrogen bond acceptor (A), all arranged with specific geometries. nih.gov This model highlights the necessity of the bis(aryl)-type structure for effective interaction with the target enzyme. nih.gov

The critical structural elements can be broken down as follows:

Aromatic Rings: Two distinct aromatic regions are required for binding. These typically consist of the 2-fluorobenzamide (B1203369) ring and the N-(3-aminophenyl) ring. nih.gov These rings engage in hydrophobic and potential π-π stacking interactions within the enzyme's binding site.

Hydrogen Bond Donors: The model identifies two key hydrogen bond donor sites. nih.gov The primary amine (-NH2) on the aminophenyl ring and the amide proton (-NH-) of the linker are critical for anchoring the molecule into the active site.

Hydrogen Bond Acceptor: A hydrogen bond acceptor feature is essential. nih.gov This role is fulfilled by the carbonyl oxygen (C=O) of the amide linker, which typically interacts with key residues in the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) studies further underscore the importance of these features, demonstrating that a combination of hydrophobic character and hydrogen bonding capabilities is crucial for the inhibitory potency of these compounds. nih.gov

Impact of Substituent Modifications on Biological Activity

Modifying the substituents on the N-(3-Aminophenyl)-2-fluorobenzamide scaffold has a profound impact on biological activity. SAR studies have systematically explored these changes to optimize potency and selectivity.

Substitutions on both the benzamide and the aminophenyl rings are a key strategy for modulating activity. QSAR models indicate that hydrophobic character is a critical determinant for the inhibitory activity of this class of compounds; therefore, the addition of hydrophobic substituents is predicted to enhance potency. nih.gov Conversely, the presence of electron-withdrawing groups has been shown to have a negative influence on inhibitory strength. nih.gov

The aminophenyl ring, in particular, has been a target for modification. While the parent compound features an amino group at the 3-position, studies on related isomers, such as N-(2-amino-5-substituted phenyl)benzamides, have provided valuable insights. nih.gov These studies demonstrate that substitutions at the 5-position of the aminophenyl ring can be used to probe and interact with specific regions of the enzyme, such as the "foot pocket" of HDAC2. nih.gov

Table 1: Effect of Aromatic Ring Substituent Type on Biological Activity

| Substituent Type | General Effect on Activity | Rationale |

| Hydrophobic Groups | Positive | Enhances binding through hydrophobic interactions within the enzyme active site. nih.gov |

| Hydrogen Bond Donors | Positive | Contributes to anchoring the molecule in the binding site through specific hydrogen bonds. nih.gov |

| Electron-Withdrawing Groups | Negative | May adversely affect the electronic properties required for optimal binding interactions. nih.gov |

The central amide linker is not merely a spacer but an active contributor to the molecule's conformation and binding energy. Crystal structure analysis of related fluorinated benzamides shows that while the aromatic rings tend to be co-planar, the amide group is often twisted out of this plane. mdpi.com This specific orientation is critical for positioning the connected aromatic rings correctly within the binding site.

The amide group makes two primary contributions:

Hydrogen Bonding: It participates directly in binding, with the amide proton acting as a hydrogen bond donor and the carbonyl oxygen serving as a hydrogen bond acceptor. nih.govresearchgate.net

Conformational Rigidity: In 2-fluorobenzamide derivatives, a strong intramolecular hydrogen bond can form between the amide proton (N-H) and the ortho-fluorine atom. mdpi.com This interaction helps to lock the conformation of the molecule, reducing its flexibility and pre-organizing it for a lower-energy fit into the binding site. This conformational constraint is a key element of its activity.

Variations in side chains, particularly those extending from the core aromatic structures, are instrumental in achieving greater potency and selectivity. The design of derivatives with bulkier or more functionalized side chains is often guided by the topology of the target enzyme's binding site. nih.gov For instance, the exploration of a 14 Å internal cavity adjacent to the catalytic site of HDAC led to the design of derivatives with extended pharmacophores to occupy this space. nih.gov

Modifying the aminophenyl ring is a primary example of side chain variation. Adding substituents to this ring can enhance interactions with specific sub-pockets within the enzyme, leading to improved affinity. nih.gov The strategic addition of groups that can form further hydrogen bonds or hydrophobic interactions can translate into significant gains in biological activity. nih.gov

Stereochemical Considerations in SAR

While this compound itself is an achiral molecule, stereochemistry in the form of conformational preferences is paramount to its activity. The planarity of the two aromatic rings relative to each other, and the specific twist of the central amide group, define the molecule's three-dimensional shape. mdpi.com

The intramolecular hydrogen bond between the amide N-H and the ortho-fluorine atom is a key stereochemical determinant, enforcing a relatively planar and rigid conformation. mdpi.com This pre-organization minimizes the entropic penalty upon binding to the target. Although no chiral centers exist in the parent compound, the introduction of chiral substituents during lead optimization would necessitate an evaluation of the individual stereoisomers, as it is common for biological targets to exhibit stereospecific binding, with one enantiomer or diastereomer being significantly more active than the others.

Computational Chemistry and Molecular Modeling Approaches

Ligand-Based Drug Design (LBDD) Methodologies

Ligand-based drug design (LBDD) methodologies are pivotal when the three-dimensional structure of the biological target is unknown. These methods leverage the information from a set of known active and inactive molecules to build a model that predicts the activity of new compounds.

Pharmacophore modeling, a key LBDD technique, has been successfully applied to various benzamide (B126) derivatives to identify essential structural features for biological activity. For instance, a pharmacophore model for benzamide analogues as FtsZ inhibitors was developed, featuring a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, and two aromatic rings. nih.gov Similarly, in the pursuit of novel Hepatitis B Virus (HBV) capsid assembly modulators, a pharmacophore model was generated from known sulfamoyl benzamide derivatives, which led to the identification of new benzamide scaffold hits. jst.go.jpnih.gov Another study on benzamide derivatives as glucokinase activators also utilized pharmacophore modeling to delineate the crucial features for their therapeutic effect. nih.gov The introduction of fluorine atoms, as seen in N-(3-Aminophenyl)-2-fluorobenzamide, has been shown to enhance the binding affinity of benzamide derivatives to their targets, a principle that can be integrated into LBDD models. nih.govacs.org

Structure-Based Drug Design (SBDD) Methodologies

When the 3D structure of the target protein is available, structure-based drug design (SBDD) becomes a powerful tool. SBDD methods are instrumental in understanding and predicting how a ligand like this compound might bind to a receptor.

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. walshmedicalmedia.com This method is widely used to screen virtual libraries of compounds and to propose binding modes. For benzamide derivatives, molecular docking has been employed to identify potential inhibitors for a range of targets.

Studies have shown the use of molecular docking to screen benzamide derivatives as inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH), a target for antimalarial drugs. scialert.net In the context of Alzheimer's disease, molecular docking was used to investigate benzamide derivatives as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com Furthermore, docking studies have been crucial in the design of benzamide-based histone deacetylase (HDAC) inhibitors, revealing key interactions within the enzyme's active site. nih.gov The insights gained from these simulations, such as hydrogen bonding and hydrophobic interactions, are critical for optimizing the structure of this compound to enhance its binding affinity and selectivity for a specific target. nih.gov

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-target complex over time. nih.gov MD simulations provide a dynamic view of the interactions and can reveal important conformational changes that are not apparent in static docking poses.

MD simulations have been used to study the stability of benzamide analogues complexed with the FtsZ protein, confirming the binding mode predicted by docking. nih.gov In the study of mercapto-benzamide inhibitors of the HIV nucleocapsid protein 7 (NCp7), MD simulations helped to elucidate the mechanism of action. rsc.orgrsc.org Similarly, MD simulations of benzamide derivatives with human dihydrofolate reductase (hDHFR) provided insights into the dynamic behavior of the ligand-enzyme complex. nih.gov For this compound, MD simulations would be invaluable for validating docking predictions and understanding the dynamic stability of its complex with a potential biological target.

Virtual Screening and Hit Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be either ligand-based or structure-based.

A combined strategy of structure-based virtual screening and ligand-based pharmacophore screening has been effectively used to identify novel benzamide derivatives as HBV capsid assembly modulators. jst.go.jpnih.gov In another study, virtual screening of the ZINC database was performed to find new benzamide derivatives as glucokinase activators. nih.gov Ligand-based virtual screening has also been employed to discover benzimidazole (B57391) derivatives, which share structural similarities with benzamides, as potential inhibitors of triosephosphate isomerase from Leishmania mexicana. nih.govmdpi.com These examples highlight the power of virtual screening in identifying promising hit compounds, a strategy that could be applied to discover novel biological targets for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

QSAR studies have been conducted on various series of benzamide derivatives to understand the structural requirements for their biological activities. For instance, a QSAR study on substituted benzamides with antimicrobial activity revealed that topological descriptors and molecular connectivity indices were correlated with their potency. nih.gov In the field of oncology, a QSAR model was developed for benzylidene hydrazine (B178648) benzamides as anticancer agents against a human lung cancer cell line. unair.ac.id Another study focused on 3D-QSAR modeling of benzamide derivatives as glucokinase activators. nih.gov These models can be used to predict the activity of new compounds, including derivatives of this compound, and to guide the synthesis of more potent analogues.

Cheminformatics and Data Mining in Benzamide Research

Cheminformatics and data mining are increasingly important in drug discovery for managing and analyzing large datasets of chemical and biological information. These tools can help to identify trends, patterns, and novel structure-activity relationships within large collections of benzamide compounds.

Preclinical Biological Evaluation of N 3 Aminophenyl 2 Fluorobenzamide and Its Analogs

In Vitro Cellular Assays

In vitro studies are fundamental in the early stages of drug discovery, providing initial insights into the biological effects of a compound on living cells in a controlled laboratory setting.

Cell Line-Based Cytotoxicity and Antiproliferative Assays

The cytotoxic and antiproliferative potential of N-(3-Aminophenyl)-2-fluorobenzamide and its analogs has been investigated across a panel of human cancer cell lines. While specific data for this compound is not extensively detailed in the provided results, related structures have been evaluated. For instance, studies on similar compounds have utilized a variety of cell lines to assess their anticancer effects. These cell lines represent a broad spectrum of human cancers, including:

A549 (Lung Adenocarcinoma): Used in studies for tumor imaging agents. nih.gov

HeLa (Cervical Cancer): A commonly used cell line in cancer research.

MCF-7 (Breast Cancer): A key model for breast cancer studies.

HCT-116 (Colorectal Carcinoma): A standard for research into colon cancer.

A375 (Malignant Melanoma): Used in melanoma research.

NB4, HL60, MV4-11, K562 (Leukemia): A panel of leukemia cell lines representing different subtypes of the disease.

The selection of these diverse cell lines allows for a broad screening of the compound's activity against various cancer types.

Mechanism-Specific Cellular Assays

To understand how these compounds exert their effects at a molecular level, mechanism-specific assays are employed. Key pathways often implicated in cancer are the ERK (extracellular signal-regulated kinase) and apoptosis (programmed cell death) pathways.

ERK Inhibition: The ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Studies have shown that inhibition of ERK can lead to decreased cell survival and invasion in cancer cells. nih.gov

Apoptosis Induction: Triggering apoptosis in cancer cells is a primary goal of many cancer therapies. Research has indicated that certain compounds can induce both extrinsic and intrinsic apoptotic pathways. nih.gov This involves the activation of caspases, which are key executioner proteins in the apoptotic process.

Enzyme and Receptor Binding Assays

To identify specific molecular targets, enzyme and receptor binding assays are crucial.

B-RafV600E Inhibition: The B-Raf protein is a key component of the MAPK/ERK signaling pathway. The V600E mutation in B-Raf is a common driver of various cancers, particularly melanoma. Compounds that can inhibit this mutated protein are of significant therapeutic interest.

FFA2 Receptor Activation: The free fatty acid receptor 2 (FFA2), also known as GPR43, is a G protein-coupled receptor that is activated by short-chain fatty acids. qub.ac.uk It is implicated in metabolic and inflammatory processes. qub.ac.uknih.gov The activation of FFA2 in different cell types can lead to varied downstream effects, including the modulation of immune responses. nih.gov

Antimicrobial Activity Screening

Beyond oncology, the therapeutic potential of this compound and its analogs extends to infectious diseases.

Antibacterial and Antifungal Activity: Screening of related compounds has revealed potential antimicrobial properties. nih.govarkat-usa.org For example, some thiazole (B1198619) derivatives have shown activity against bacterial strains like Staphylococcus aureus and Mycobacterium luteum. arkat-usa.org Other studies have identified compounds with anti-staphylococcal and anti-candida activity. nih.gov The introduction of a halogen atom, such as fluorine, into a molecular structure is a known strategy to potentially enhance biological activity. arkat-usa.org

Non-Human In Vivo Model Studies

Following promising in vitro results, the evaluation of a compound's efficacy and behavior moves to living organisms.

Efficacy Assessment in Preclinical Models

Animal models are indispensable for understanding how a potential drug behaves in a complex biological system.

Subcutaneous and Orthotopic Glioma Tumor Models in Mice: Glioblastoma is an aggressive brain tumor with a poor prognosis. nih.gov To test potential therapies, researchers often use mouse models where human glioblastoma cells (like U87MG and U251) are implanted either under the skin (subcutaneous) or directly into the brain (orthotopic). unimi.it Orthotopic models are considered more clinically relevant as they better replicate the tumor's natural microenvironment. unimi.it These models allow for the assessment of a compound's ability to inhibit tumor growth and invasion. unimi.it

Xenograft Models in Zebrafish Larvae: The zebrafish has emerged as a valuable in vivo model for cancer research. nih.gov Xenograft models, where human cancer cells are transplanted into zebrafish larvae, offer several advantages, including rapid screening of compounds and the ability to visualize tumor progression and response to treatment in a living organism. nih.govresearchgate.net This model has been successfully used to study glioblastoma, allowing for the evaluation of tumor cell proliferation, migration, and invasion. nih.govresearchgate.net

Pharmacodynamic Biomarker Analysis in Preclinical Models

Pharmacodynamic (PD) biomarkers are crucial for assessing the biological activity of a drug candidate and confirming its mechanism of action in preclinical models. For analogs of this compound, PD biomarker analysis has focused on markers of cellular stress, apoptosis, and the modulation of specific signaling pathways.

In studies of benzamide (B126) derivatives, a key mechanistic finding is the induction of intracellular reactive oxygen species (ROS). nih.gov This elevation in ROS can lead to a cascade of cellular events, including the collapse of the mitochondrial membrane potential and the activation of caspase-dependent apoptosis. nih.gov Consequently, several proteins involved in these processes serve as critical PD biomarkers. Western blot analysis in preclinical models has demonstrated the modulation of key apoptotic proteins. For instance, treatment with the benzamide derivative BJ-13 resulted in the upregulation of Bax, a pro-apoptotic protein, and Cleaved Caspase-3, a key executioner of apoptosis. nih.gov Conversely, a downregulation of the anti-apoptotic protein Bcl-2 was observed. nih.gov These findings suggest that the anticancer effects are mediated through ROS-induced mitochondrial dysfunction and the subsequent activation of apoptotic pathways. nih.gov

Therefore, a comprehensive PD biomarker panel for evaluating this compound and its analogs in preclinical cancer models would likely include the assessment of:

ROS levels: To confirm the induction of oxidative stress.

Mitochondrial membrane potential: To assess mitochondrial integrity.

Apoptosis markers: Including the expression levels of Bax, Bcl-2, and cleaved caspases.

Such analyses provide direct evidence of the compound's on-target effect and its ability to induce tumor cell death.

Table 1: Potential Pharmacodynamic Biomarkers for this compound Analogs

| Biomarker Category | Specific Marker | Expected Change |

| Cellular Stress | Reactive Oxygen Species (ROS) | Increase |

| Mitochondrial Function | Mitochondrial Membrane Potential | Decrease |

| Apoptosis | Bax | Increase |

| Bcl-2 | Decrease | |

| Cleaved Caspase-3 | Increase |

This table is generated based on findings from analogs and represents potential biomarkers for this compound.

Model-Specific Biological Responses (e.g., tumor growth inhibition)

The antitumor activity of analogs of this compound has been evaluated in various preclinical cancer models, demonstrating a broad spectrum of activity. One notable analog, CI-994 (acetyldinaline; 4-acetylamino-N-(2'-aminophenyl)-benzamide), has shown significant tumor growth inhibition across a range of solid tumor models. nih.gov

The efficacy of CI-994 was assessed by measuring the log cell kill at the highest non-toxic dose in several murine and human xenograft tumor models. The compound demonstrated activity against all eight solid tumors tested, indicating a broad therapeutic window. nih.gov The model-specific responses are detailed in the table below.

Table 2: Preclinical Antitumor Activity of CI-994

| Tumor Model | Log Cell Kill |

| Pancreatic Ductal Adenocarcinoma #02 | 4.7 |

| Pancreatic Adenocarcinoma #03 | 3.0 |

| Colon Adenocarcinoma #38 | 1.6 |

| Colon Adenocarcinoma #51/A | 1.1 |

| Mammary Adenocarcinoma #25 | 1.7 |

| Mammary Adenocarcinoma #17/ADR | 0.5 |

| Dunning Osteogenic Sarcoma | 4.0 |

| Human Prostate Carcinoma LNCaP | 1.2 |

Data from LoRusso et al., 1996. nih.gov

These findings highlight the potential for significant tumor growth inhibition with this class of compounds in clinically relevant cancer types. The activity in models such as pancreatic and colon adenocarcinoma is particularly noteworthy given the often-refractory nature of these diseases. nih.gov

Emerging Research Directions and Future Perspectives for N 3 Aminophenyl 2 Fluorobenzamide Research

Development of Next-Generation Benzamide-Based Compounds

The core strategy in advancing benzamide-based therapeutics involves the rational design and synthesis of novel derivatives. This process of chemical modification aims to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this early discovery phase, guiding the synthesis of new analogues. mdpi.com

Researchers are actively modifying the benzamide (B126) backbone to explore new chemical space. nih.gov For instance, the introduction of different substituents on the phenyl rings or alterations to the amide linkage can profoundly influence the compound's interaction with biological targets. One area of development focuses on creating derivatives that can cross the blood-brain barrier more effectively, a key challenge for neurological drug candidates. Another approach involves creating conjugates by linking benzamide derivatives to other bioactive molecules, such as ruthenium complexes, to create novel anticancer agents with dual mechanisms of action. bohrium.com

The table below illustrates hypothetical modifications to the N-(3-Aminophenyl)-2-fluorobenzamide scaffold and the potential research objectives of such changes.

| Derivative Class | Structural Modification | Primary Research Objective |

| Fluoro-Substituted Analogues | Addition of fluorine atoms at various positions | Enhance metabolic stability and binding affinity |

| Heterocyclic Hybrids | Replacement of a phenyl ring with a heterocyclic ring (e.g., pyridine, thiazole) | Modulate target selectivity and solubility |

| Amide Bond Isosteres | Replacement of the amide bond with a bioisostere (e.g., ester, reverse amide) | Improve oral bioavailability and cell permeability |

| Conformationally-Restricted Analogues | Introduction of cyclic constraints to limit bond rotation | Increase receptor-binding specificity and reduce off-target effects |

This table presents conceptual examples of derivative classes and does not represent actual synthesized compounds.

Exploration of Novel Biological Pathways and Therapeutic Applications (based on preclinical findings)

While existing benzamide compounds have established roles, preclinical research is uncovering new biological pathways and potential therapeutic uses. ontosight.ai The versatility of the benzamide structure allows it to interact with a diverse range of biological targets, including enzymes and receptors. ontosight.ainih.gov

Recent preclinical studies on various benzamide derivatives have suggested potential applications beyond their initial indications. For example, some benzamides have been investigated as inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic diseases. nih.gov Others have shown potential as glucokinase activators for the treatment of diabetes. nih.gov Furthermore, the investigation of fluorinated N-benzamide enaminones has revealed anticonvulsant activity in preclinical seizure models. mdpi.com The exploration of these and other pathways could open up new therapeutic avenues for specifically designed molecules like derivatives of this compound.

| Biological Target/Pathway | Potential Therapeutic Application | Preclinical Model/Assay |

| Poly (ADP-ribose) polymerase (PARP) bohrium.com | Oncology (e.g., breast cancer) | Cell viability assays, DNA binding studies bohrium.com |

| 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) nih.gov | Metabolic Syndrome, Type 2 Diabetes | Enzyme inhibition assays, ex vivo pharmacodynamic models nih.gov |

| Glucokinase (GK) nih.gov | Type 2 Diabetes | Enzyme activation assays, animal models of hyperglycemia nih.gov |

| Voltage-gated ion channels mdpi.com | Epilepsy, Neuropathic Pain | Whole-cell patch-clamp recording in brain slice preparations mdpi.com |

This table summarizes findings from research on various benzamide derivatives, indicating potential future applications for compounds within this class.

Integration of Advanced Preclinical Models (e.g., organoids, tissue chips, next-generation computer modeling)

The translation of preclinical findings to clinical success is a major hurdle in drug development. To improve predictability, researchers are increasingly turning to advanced preclinical models that more accurately replicate human physiology. mdpi.comresearchgate.net

Organoids and Spheroids: These three-dimensional cell culture systems, including those derived from induced pluripotent stem cells (iPSCs), can mimic the structure and function of human organs. mdpi.comtechnologynetworks.com For a compound like this compound, testing on tumor organoids could provide more accurate predictions of anti-cancer efficacy than traditional 2D cell cultures. mdpi.com Similarly, liver organoids could be used to assess metabolism and potential hepatotoxicity early in development. mdpi.comresearchgate.net

Organs-on-a-Chip (Tissue Chips): These microfluidic devices contain living cells in a system that simulates the physiological environment of an organ. mdpi.com A "gut-liver-on-a-chip" model, for instance, could be used to study the oral absorption and subsequent liver metabolism of a benzamide derivative, providing integrated data that is difficult to obtain from static models. mdpi.comresearchgate.net

Next-Generation Computer Modeling: Computational approaches are becoming indispensable in modern drug discovery. nih.gov Molecular docking and dynamics simulations can predict how a compound like this compound might bind to a specific protein target. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models use existing data to predict the activity of novel compounds, helping to prioritize which derivatives to synthesize and test. nih.gov These in silico methods save time and resources by focusing laboratory efforts on the most promising candidates. nih.govresearchgate.net

The FDA Modernization Act 2.0 has acknowledged the potential of these alternatives to animal testing, encouraging their use in drug development. mdpi.com

Interdisciplinary Research Collaborations

The complexity of modern drug discovery necessitates a collaborative approach. ontosight.ai Advancing research on this compound and its derivatives will require synergy between multiple scientific disciplines.

Medicinal Chemists synthesize novel compounds and analyze structure-activity relationships. acs.org

Biologists and Pharmacologists conduct in vitro and in vivo experiments to determine the mechanism of action and efficacy. ontosight.ai

Computational Scientists develop and apply modeling and simulation tools to guide drug design and predict properties. nih.govresearchgate.net

Bioengineers create and refine the advanced preclinical models, such as organoids and tissue chips, used for testing. mdpi.com

Such interdisciplinary collaborations are essential for navigating the multifaceted challenges of drug development, from initial lead discovery to preclinical evaluation. ontosight.aiacs.org This integrated expertise accelerates the research process and increases the likelihood of translating promising scientific discoveries into valuable therapeutic applications.

常见问题

Q. What are the common synthetic routes for N-(3-Aminophenyl)-2-fluorobenzamide?

this compound is typically synthesized via coupling reactions between 2-fluorobenzoyl chloride and 3-aminophenyl derivatives. For example, in a representative procedure, 2-fluorobenzoyl chloride reacts with 3-aminophenyl intermediates in dichloromethane or tetrahydrofuran under basic conditions (e.g., triethylamine) to form the amide bond. Post-reaction purification often involves column chromatography or recrystallization . Variations may include protecting group strategies, such as Boc deprotection using HCl in ether, as seen in analogous benzamide syntheses .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm substituent positions and amide bond formation (e.g., ¹H/¹³C NMR for aromatic protons and fluorine coupling patterns) .

- Elemental analysis : To verify purity and stoichiometry .

- HPLC : For assessing purity in pharmacological studies .

- Mass spectrometry (ESI-MS) : To confirm molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

Based on structurally similar benzamides:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation.

- Store waste separately and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How do structural modifications at the 3-aminophenyl or 2-fluorobenzoyl moieties influence bioactivity?

Studies on analogs reveal:

- Fluorine positioning : The 2-fluorine enhances electron-withdrawing effects, stabilizing the amide bond and influencing receptor binding .

- Substituent addition : Introducing bromine or perfluorinated groups at the phenyl ring (e.g., 2-bromo-4-(perfluoropropan-2-yl)) significantly increases insecticidal activity by improving hydrophobic interactions with target enzymes .

- Amino group derivatization : Replacing the amino group with cyclopropane-containing moieties (e.g., 3-(N-(cyclopropylmethyl)benzamido)) enhances conformational rigidity, improving target selectivity .

Q. What role does fluorine play in the compound’s physicochemical and pharmacokinetic properties?

Fluorine:

Q. How can crystallographic data resolve contradictions in reported activity data?

X-ray crystallography (e.g., using SHELX software ) can clarify conformational discrepancies. For example, SHELXL refines torsional angles of the amide bond, revealing how steric effects from substituents (e.g., trifluoromethyl groups) alter binding pocket interactions . This method is critical for validating structure-activity relationships (SAR) when bioassay results conflict.

Q. What strategies optimize synthetic yields for derivatives with bulky substituents?

- Microwave-assisted synthesis : Reduces reaction time and improves yields for sterically hindered analogs .

- Catalytic systems : Pd/C or CuI-mediated coupling for introducing aryl halides or heterocycles .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky intermediates .

Q. How can computational modeling guide SAR studies for this compound?

- Docking simulations : Identify key interactions (e.g., hydrogen bonds between the amide carbonyl and target residues) .

- QSAR models : Use substituent descriptors (Hammett σ, π parameters) to predict bioactivity trends .

- DFT calculations : Analyze fluorine’s electronic effects on reaction intermediates .

Q. What methodologies address low reproducibility in insecticidal activity assays?

- Standardized bioassays : Use Plutella xylostella larvae at consistent developmental stages .

- Positive controls : Include commercial insecticides (e.g., fluazuron) to calibrate activity thresholds .

- Statistical validation : Apply ANOVA to account for biological variability in mortality rates .

Q. How do optical and thermal properties impact formulation development?

Studies on analogous fluorobenzamides show:

- Thermal stability : Decomposition temperatures >200°C allow high-temperature processing .

- Nonlinear optical (NLO) activity : Polarizable fluorine and amide groups enable applications in optoelectronic materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。